3',5'-Dideoxy-5'-phosphonomethyl-3'-azido-thymidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’,5’-Dideoxy-5’-phosphonomethyl-3’-azido-thymidine is a synthetic nucleoside analog. It is structurally related to thymidine, a natural nucleoside, but with modifications that include the replacement of the 3’ hydroxyl group with an azido group and the addition of a phosphonomethyl group at the 5’ position. These modifications confer unique properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,5’-Dideoxy-5’-phosphonomethyl-3’-azido-thymidine typically involves multiple steps. One common route starts with thymidine, which undergoes selective protection and functional group transformations. The key steps include:
Protection of the 5’ hydroxyl group: This is often achieved using a trityl group.
Introduction of the azido group: The 3’ hydroxyl group is converted to an azido group using reagents like sodium azide.
Phosphonomethylation: The 5’ position is then deprotected and modified with a phosphonomethyl group using appropriate phosphonating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated synthesizers and purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3’,5’-Dideoxy-5’-phosphonomethyl-3’-azido-thymidine can undergo various chemical reactions, including:
Substitution reactions: The azido group can participate in nucleophilic substitution reactions.
Reduction reactions: The azido group can be reduced to an amine.
Phosphorylation: The compound can be phosphorylated to form mono-, di-, and triphosphate derivatives.
Common Reagents and Conditions
Sodium azide: Used for introducing the azido group.
Phosphonating agents: Used for adding the phosphonomethyl group.
Reducing agents: Such as hydrogen gas with a palladium catalyst for reducing the azido group.
Major Products
Azido derivatives: Resulting from substitution reactions.
Amino derivatives: Resulting from reduction reactions.
Phosphate derivatives: Resulting from phosphorylation reactions.
Scientific Research Applications
3’,5’-Dideoxy-5’-phosphonomethyl-3’-azido-thymidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and nucleic acids.
Medicine: Investigated for its potential antiviral properties, particularly against HIV.
Industry: Used in the development of diagnostic tools and therapeutic agents.
Mechanism of Action
The compound exerts its effects primarily through its incorporation into DNA. Once phosphorylated to its triphosphate form, it can be incorporated into the growing DNA strand by DNA polymerases. due to the presence of the azido group, it causes chain termination, thereby inhibiting DNA synthesis. This mechanism is particularly effective against viral reverse transcriptases, making it a potent antiviral agent.
Comparison with Similar Compounds
Similar Compounds
3’-Azido-3’-deoxythymidine (AZT): A well-known antiviral drug used in the treatment of HIV.
3’-Amino-3’-deoxythymidine: Another nucleoside analog with similar properties.
Uniqueness
3’,5’-Dideoxy-5’-phosphonomethyl-3’-azido-thymidine is unique due to the presence of both the azido and phosphonomethyl groups. This dual modification enhances its biological activity and specificity compared to other nucleoside analogs.
Properties
CAS No. |
124685-20-7 |
---|---|
Molecular Formula |
C11H16N5O6P |
Molecular Weight |
345.25 g/mol |
IUPAC Name |
2-[(2R,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]ethylphosphonic acid |
InChI |
InChI=1S/C11H16N5O6P/c1-6-5-16(11(18)13-10(6)17)9-4-7(14-15-12)8(22-9)2-3-23(19,20)21/h5,7-9H,2-4H2,1H3,(H,13,17,18)(H2,19,20,21)/t7-,8+,9+/m0/s1 |
InChI Key |
BCFAOZSYFUNSAJ-DJLDLDEBSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CCP(=O)(O)O)N=[N+]=[N-] |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CCP(=O)(O)O)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.